molecular formula C8H10NNaO3S B6270557 sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 4027-62-7

sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B6270557
CAS No.: 4027-62-7
M. Wt: 223.23 g/mol
InChI Key: LVCJBUWIZQQMSU-IBTYICNHSA-M
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Description

Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylate is a fascinating compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps. One common synthetic route includes:

  • Starting Materials: The synthesis begins with precursors such as thiolactams and beta-lactams.

  • Cyclization: Through a series of cyclization reactions, the bicyclic structure is formed. These reactions often require specific catalysts and controlled conditions to ensure the desired stereochemistry.

  • Oxidation: The oxidation of the thiol group is a critical step in forming the 4-thia-1-azabicyclo[3.2.0]heptane structure.

  • Final Assembly: The sodium salt is obtained by neutralizing the final product with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves:

  • Bulk Synthesis: The bulk synthesis of intermediates in large quantities.

  • Optimization: Reaction conditions are optimized for yield and purity.

  • Purification: Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: The compound can be reduced at the carbonyl group, forming alcohol derivatives.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can be performed, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

  • Substitution: Conditions vary depending on the substituents but often involve bases or acids to activate the substrate.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Varied functional derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is studied for its catalytic properties in organic synthesis.

  • Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

  • Biochemical Studies: Researchers study its interactions with proteins and enzymes to understand its biochemical behavior.

Medicine

  • Drug Development:

Industry

  • Material Science: Applications in creating novel materials with desired properties for industrial use.

Mechanism of Action

The mechanism of action of sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is primarily driven by its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into unique binding sites, influencing biochemical pathways and processes. Its effects are mediated through:

  • Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, blocking their activity and altering metabolic pathways.

  • Receptor Binding: It may bind to receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Penicillin Derivatives: Share similar beta-lactam structures but lack the thiazolidine ring.

  • Cephalosporins: Also contain beta-lactam rings but with different bicyclic structures.

  • Carbapenems: Another class of beta-lactam antibiotics with varied structures.

Uniqueness

  • Structural Features: The combination of a thiazolidine ring with a beta-lactam ring is unique, providing distinct chemical properties.

  • Reactivity: Its reactivity and the types of reactions it undergoes distinguish it from other similar compounds.

Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate stands out in its ability to serve as a versatile compound in various scientific and industrial applications, offering researchers and industry professionals a wide range of possibilities for innovation and development.

Properties

CAS No.

4027-62-7

Molecular Formula

C8H10NNaO3S

Molecular Weight

223.23 g/mol

IUPAC Name

sodium;(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H11NO3S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1

InChI Key

LVCJBUWIZQQMSU-IBTYICNHSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)[O-])C.[Na+]

Purity

70

Origin of Product

United States

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